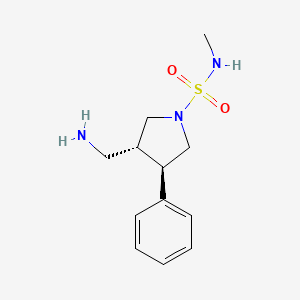
2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide, also known as ADRAFINIL, is a synthetic nootropic compound that was developed in the 1970s by a French pharmaceutical company. It is a prodrug for Modafinil, which means that it is metabolized in the liver to produce Modafinil. ADRAFINIL has been shown to have a number of potential benefits, including improved cognitive function, increased wakefulness, and enhanced memory.
Mécanisme D'action
The exact mechanism of action of 2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide is not fully understood, but it is thought to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. These neurotransmitters are involved in regulating wakefulness, attention, and memory. This compound is also thought to increase the activity of certain enzymes in the liver, which leads to the production of Modafinil.
Biochemical and Physiological Effects:
This compound has been shown to increase wakefulness and reduce fatigue in humans. It has also been shown to improve cognitive function, including memory, attention, and learning. This compound has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. It has also been shown to increase the activity of certain enzymes in the liver, which leads to the production of Modafinil.
Avantages Et Limitations Des Expériences En Laboratoire
2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide has a number of advantages for lab experiments, including its ability to improve cognitive function and increase wakefulness in animal models. However, it is important to note that this compound is a prodrug for Modafinil, which means that it is metabolized in the liver to produce Modafinil. This can make it difficult to determine the exact effects of this compound on its own, as opposed to the effects of Modafinil.
Orientations Futures
There are a number of potential future directions for research on 2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide. One area of interest is the potential neuroprotective effects of this compound, particularly in the treatment of Alzheimer's disease. Another area of interest is the potential use of this compound as a treatment for sleep disorders such as narcolepsy and obstructive sleep apnea. Additionally, further research is needed to fully understand the mechanism of action of this compound and to determine its potential benefits and limitations for cognitive enhancement and wakefulness.
Méthodes De Synthèse
2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide is synthesized by the reaction of benzhydryl chloride with 4-amino-2-methylpyridine to produce 2-benzhydrylamino-2-methylpropanenitrile. This compound is then reacted with hydroxylamine hydrochloride to produce 2-(aminomethyl)-N-benzhydrylpyridine-4-carboxamide. Finally, the benzhydryl group is removed by catalytic hydrogenation to produce this compound.
Applications De Recherche Scientifique
2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide has been extensively studied for its potential cognitive and wakefulness-enhancing effects. It has been shown to improve cognitive function in animal models, as well as in humans. This compound has also been shown to increase wakefulness and reduce fatigue in humans, making it a potential treatment for sleep disorders such as narcolepsy and obstructive sleep apnea. Additionally, this compound has been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-10-7-12(4-6-18(10)2)17-14(19)11-3-5-16-13(8-11)9-15/h3,5,8,10,12H,4,6-7,9,15H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHAEYKWLAHVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)NC(=O)C2=CC(=NC=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6645135.png)

![Tert-butyl 3,3-dimethyl-4-[(1-methylpiperidin-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B6645150.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine](/img/structure/B6645157.png)
![2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol](/img/structure/B6645169.png)



![N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B6645192.png)

![2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6645212.png)
![2-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-2-yl]cyclohexan-1-ol](/img/structure/B6645213.png)
![2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6645219.png)

